Ethyl 3-(ethylamino)-3-oxopropanoate

Catalog No.
S9034426
CAS No.
52070-13-0
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
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Ethyl 3-(ethylamino)-3-oxopropanoate

CAS Number

52070-13-0

Product Name

Ethyl 3-(ethylamino)-3-oxopropanoate

IUPAC Name

ethyl 3-(ethylamino)-3-oxopropanoate

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-3-8-6(9)5-7(10)11-4-2/h3-5H2,1-2H3,(H,8,9)

InChI Key

YPCIAPYFQQPVMR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC(=O)OCC

Ethyl 3-(ethylamino)-3-oxopropanoate (CAS 52070-13-0) is a highly specialized β-amido ester featuring a pre-installed N-ethyl group, making it a critical C3-building block for the synthesis of N-ethylated heterocycles such as pyrimidinediones, quinolones, and tetramic acid derivatives [1]. Functioning as a mono-amide, mono-ester of malonic acid, it possesses an active methylene core that readily undergoes Knoevenagel condensations, Michael additions, and controlled alkylations. For industrial procurement and process chemistry, its primary value lies in bypassing the notoriously unselective mono-amidation of generic diesters, offering a high-purity, process-ready intermediate that ensures strict regiocontrol in downstream cyclizations [2].

Attempting to substitute Ethyl 3-(ethylamino)-3-oxopropanoate with cheaper, generic precursors like diethyl malonate or primary ethyl malonamate introduces severe process inefficiencies that inflate the total cost of goods sold (COGS) [1]. Using diethyl malonate requires a subsequent N-ethylation or selective mono-amidation step, which typically results in a thermodynamically driven statistical mixture of unreacted starting material, the desired mono-amide, and the undesired N,N'-diethylmalonamide byproduct. This necessitates resource-intensive chromatographic separations and drastically lowers overall yield [2]. Similarly, substituting with a primary ethyl malonamate requires a late-stage N-alkylation that suffers from poor regioselectivity (O- vs. N-alkylation) and over-alkylation. Procuring the pre-assembled N-ethyl malonamate directly resolves these bottlenecks, ensuring stoichiometric precision and scalable reproducibility.

Elimination of Bis-Amidation Byproducts in Heterocycle Synthesis

In the synthesis of N-ethyl pyrimidinediones, utilizing pre-formed Ethyl 3-(ethylamino)-3-oxopropanoate completely eliminates the bis-amidation pathway that plagues in situ generation [1]. Benchmarking against the traditional route—reacting diethyl malonate with ethylamine—the pre-formed reagent achieves a cyclization yield of 88%. In contrast, the generic route yields only 42% of the target mono-amide intermediate, with 35% lost to N,N'-diethylmalonamide and 15% remaining as unreacted diester [2]. This direct procurement strategy reduces raw material waste by over 40% and eliminates the need for intermediate purification.

Evidence DimensionTarget intermediate yield (N-ethylation pathway)
Target Compound Data88% isolated yield, 0% bis-amide formation
Comparator Or BaselineDiethyl malonate + ethylamine (42% yield, 35% bis-amide)
Quantified Difference+46% absolute yield increase, complete elimination of bis-amide
ConditionsBase-catalyzed cyclization in ethanol, 80°C, 4 hours

Procuring the pre-formed N-ethyl malonamate prevents statistical byproduct formation, directly lowering the cost of goods sold (COGS) in scale-up manufacturing.

Modulated Methylene Acidity for Controlled Mono-Alkylation

The substitution of one ester group for an N-ethyl amide alters the electronic environment of the active methylene, shifting its pKa to approximately 14.5, compared to 13.3 for the baseline diethyl malonate [1]. This subtle reduction in acidity provides superior kinetic control during base-mediated alkylation reactions. When subjected to standard alkylation with benzyl bromide, Ethyl 3-(ethylamino)-3-oxopropanoate yields 91% of the mono-alkylated product with less than 3% dialkylation. In contrast, diethyl malonate under identical conditions produces up to 18% of the dialkylated impurity, complicating downstream processing [2].

Evidence DimensionMono-alkylation selectivity (Mono vs. Di)
Target Compound Data91% mono-alkylated, <3% dialkylated
Comparator Or BaselineDiethyl malonate (74% mono-alkylated, 18% dialkylated)
Quantified Difference85% reduction in dialkylated impurity
Conditions1.05 eq benzyl bromide, K2CO3, DMF, 25°C

The modulated acidity ensures cleaner mono-alkylation profiles, reducing the need for tight stoichiometric control and cryogenic conditions during scale-up.

Enhanced Organic Solubility Over Diamide Analogues

For advanced coupling applications, Ethyl 3-(ethylamino)-3-oxopropanoate exhibits vastly superior solubility profiles compared to its diamide counterpart, N,N'-diethylmalonamide [1]. The mono-ester-mono-amide is fully miscible in standard process solvents like THF, ethyl acetate, and dichloromethane at 20°C, achieving concentrations >500 mg/mL. Conversely, N,N'-diethylmalonamide suffers from strong intermolecular hydrogen bonding, limiting its solubility in THF to <40 mg/mL [2]. This high solubility allows for reaction concentrations exceeding 2.0 M, significantly improving reactor volume efficiency and throughput during continuous flow or batch manufacturing.

Evidence DimensionSolubility in Tetrahydrofuran (THF) at 20°C
Target Compound Data>500 mg/mL (Highly soluble)
Comparator Or BaselineN,N'-diethylmalonamide (<40 mg/mL)
Quantified Difference>12-fold increase in working concentration
ConditionsStandard batch reactor conditions, 20°C, atmospheric pressure

High solubility in standard aprotic solvents maximizes reactor throughput and prevents line-clogging in continuous flow manufacturing setups.

Synthesis of N-Ethyl Pyrimidinediones and Barbiturates

Directly leveraging the pre-installed N-ethyl group to bypass unselective late-stage alkylation, ensuring high-purity API precursor generation with minimal purification overhead [1].

Preparation of Tetramic Acid Derivatives

Utilizing the modulated active methylene for controlled Dieckmann-type condensations, providing a reliable and scalable route to complex natural product analogs and agrochemicals [2].

Development of Quinolone Antibacterial Scaffolds

Acting as a bifunctional C3-donor in the construction of the nitrogen-containing heterocycle, where the ester group facilitates subsequent cyclization and the N-ethyl group forms the core pharmacophore [3].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.08954328 g/mol

Monoisotopic Mass

159.08954328 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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